2-Chloro-4-fluorobenzothiazole

Description

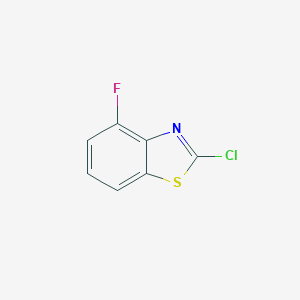

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSYBEOXGIHVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365948 | |

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-56-5 | |

| Record name | 2-Chloro-4-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characteristics of 2-Chloro-4-fluorobenzothiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to facilitate its use as a versatile building block in medicinal chemistry.

Core Chemical Properties

This compound is a halogenated heterocyclic compound featuring a benzothiazole core. The presence of both chloro and fluoro substituents significantly influences its electronic properties and reactivity, making it an attractive scaffold for the synthesis of novel bioactive molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while several physical properties have been reported, the melting point is not consistently available in the reviewed literature.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClFNS | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Boiling Point | 253 °C at 760 mmHg | [2] |

| Density | 1.532 g/cm³ | [2] |

| Flashing Point | 106.8 °C | [2] |

| Vapor Pressure | 0.036 mmHg at 25°C | [2] |

| Melting Point | Not available |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process commencing with the synthesis of the 2-amino-4-fluorobenzothiazole precursor, followed by a diazotization and substitution reaction to introduce the chloro group at the 2-position.

Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzothiazole

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

-

3-Chloro-4-fluoroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

In a reaction vessel, dissolve 3-Chloro-4-fluoroaniline (1 equivalent) in glacial acetic acid.

-

Add potassium thiocyanate (1.2 equivalents) to the solution and stir until fully dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-4-fluorobenzothiazole.

Experimental Protocol: Synthesis of this compound via Sandmeyer-type Reaction

This protocol outlines the conversion of the 2-amino precursor to the final 2-chloro product.[3][4]

Materials:

-

2-Amino-4-fluorobenzothiazole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

Procedure:

-

Suspend 2-Amino-4-fluorobenzothiazole (1 equivalent) in a mixture of hydrochloric acid and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes to form the diazonium salt.

-

In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas evolution should be observed.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain this compound.

Synthetic workflow for this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom at the 2-position of the benzothiazole ring. The chlorine atom at this position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The electron-withdrawing properties of the nitrogen atom in the thiazole ring and the fluorine atom on the benzene ring further activate the C2 position towards nucleophilic attack. Common nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride ion to yield a diverse range of 2-substituted-4-fluorobenzothiazole derivatives. This reactivity is a cornerstone of its utility in constructing libraries of compounds for drug discovery.

References

A Technical Guide to 2-Chloro-4-fluorobenzothiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold, appearing in a wide array of biologically active compounds. The presence of a reactive chloro group at the 2-position and a fluoro substituent on the benzene ring offers multiple avenues for chemical modification, enabling the exploration of a vast chemical space for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, complete with experimental protocols.

Core Data Presentation

Chemical Identity and Properties

The fundamental properties of this compound are summarized below, providing key data for its use in a research setting.

| Property | Value | Reference |

| CAS Number | 182344-56-5 | [1][2][3][4] |

| Molecular Formula | C₇H₃ClFNS | [2] |

| IUPAC Name | 2-chloro-4-fluoro-1,3-benzothiazole | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Physical State | Solid | [2] |

| Purity | 96% | [2] |

| Boiling Point | 253 °C at 760 mmHg | [1] |

| Density | 1.532 g/cm³ | [1] |

| Flashing Point | 106.8 °C | [1] |

| Vapor Pressure | 0.036 mmHg at 25°C | [1] |

| Canonical SMILES | FC1=CC=CC2=C1N=C(Cl)S2 | [2] |

| InChI Key | VCSYBEOXGIHVTR-UHFFFAOYSA-N | [2] |

Structural Representation

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Experimental Protocols

1. General Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound starting from 2-mercapto-4-fluorobenzothiazole.[5]

-

Materials:

-

2-mercaptobenzothiazole

-

Anhydrous Dichloromethane (DCM)

-

Sulfuryl chloride (SO₂Cl₂)

-

Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve 2-mercaptobenzothiazole in 10 volumes of anhydrous DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 1 volume of sulfuryl chloride (SO₂Cl₂) to the cooled solution under stirring.

-

Remove the ice bath and continue stirring the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is completely consumed, dilute the reaction mixture with 30 volumes of ether.

-

Carefully quench the reaction by the slow addition of water. Continue stirring for 1 hour to ensure complete consumption of any remaining thionyl chloride.

-

Separate the organic layer.

-

Neutralize the organic layer by washing with a saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Confirm the structure of the final product using LC-MS and NMR analysis.

-

2. Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the derivatization of this compound via nucleophilic substitution with an amine, a common reaction for this class of compounds.

-

Materials:

-

This compound

-

Desired amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., DMF, Dioxane)

-

Base (e.g., K₂CO₃, Et₃N)

-

Standard laboratory glassware for reflux and inert atmosphere (e.g., Nitrogen or Argon)

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in an anhydrous solvent, add the amine (1.2 eq.) and the base (2.0 eq.).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 2-amino-4-fluorobenzothiazole derivative.

-

Applications in Drug Development

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. The fluorine atom in this compound can enhance metabolic stability and binding affinity to target proteins.

Recent studies have highlighted the potential of 4-fluorobenzothiazole-containing compounds as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[6][7][8] The 4-fluorobenzothiazole moiety can occupy the P1' site of the enzyme, contributing to high antiviral efficacy.[6][7]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent derivatization of this compound for the development of bioactive compounds.

Caption: Synthetic and derivatization workflow for this compound.

References

- 1. This compound, CAS No. 182344-56-5 - iChemical [ichemical.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 182344-56-5 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 182344-56-5 [chemicalbook.com]

- 6. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2- carbonyl Moieties|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]

- 8. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-4-fluorobenzothiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines two plausible and effective synthesis routes, complete with detailed experimental protocols, comparative data, and process visualizations to aid in research and development.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. The presence of the reactive chloro group at the 2-position allows for a variety of subsequent nucleophilic substitution reactions, making it a versatile building block for the synthesis of a diverse range of biologically active molecules. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of the final compounds. This guide details two primary synthetic strategies starting from 3-fluoroaniline.

Pathway A: Synthesis via 4-Fluoro-2-mercaptobenzothiazole Intermediate

This pathway involves the initial formation of a 2-mercaptobenzothiazole derivative, followed by a chlorination step.

Diagram of Pathway A

Caption: Synthetic route to this compound via a mercaptan intermediate.

Experimental Protocols for Pathway A

Step 1: Synthesis of 4-Fluoro-2-mercaptobenzothiazole

This procedure is based on the high-pressure synthesis of 2-mercaptobenzothiazoles from anilines.

-

Materials: 3-Fluoroaniline, Carbon Disulfide (CS₂), Sulfur (S).

-

Procedure:

-

In a high-pressure autoclave, charge 3-fluoroaniline (1.0 eq), carbon disulfide (1.2 eq), and sulfur (1.1 eq).

-

Seal the autoclave and begin heating with stirring.

-

Gradually increase the temperature to 250-260°C, which will cause the internal pressure to rise.

-

Maintain the reaction at this temperature for 2-3 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

The crude product is then purified. A common method involves dissolving the crude material in an aqueous sodium hydroxide solution, filtering to remove insoluble impurities, and then acidifying the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-fluoro-2-mercaptobenzothiazole.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of this compound

This protocol utilizes sulfuryl chloride for the chlorination of the 2-mercapto group, a method known for high yields[1]. The addition of water can improve reaction efficiency[2][3][4].

-

Materials: 4-Fluoro-2-mercaptobenzothiazole, Sulfuryl Chloride (SO₂Cl₂), Water.

-

Procedure:

-

In a reaction flask, add 4-fluoro-2-mercaptobenzothiazole (1.0 eq).

-

Add sulfuryl chloride (at least 6.0 eq) to the flask with stirring at room temperature (around 25°C)[1]. The reaction is exothermic, and the temperature may rise to 35-40°C.

-

Add a small amount of water (e.g., 2.0 eq) to the reaction mixture[3].

-

Allow the mixture to stand for approximately one hour with continued stirring.

-

After the reaction is complete, cautiously add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.

-

The oily product layer is separated, washed multiple times with water, and then purified by distillation under reduced pressure.

-

Pathway B: Synthesis via 2-Amino-4-fluorobenzothiazole Intermediate

This alternative pathway proceeds through the formation of a 2-aminobenzothiazole, followed by a Sandmeyer reaction to introduce the chloro group.

Diagram of Pathway B

References

An In-Depth Technical Guide on the Anticipated Mechanism of Action of 2-Chloro-4-fluorobenzothiazole

Disclaimer: As of the current date, publicly available scientific literature does not contain specific studies detailing the mechanism of action, biological activity, or quantitative efficacy of 2-Chloro-4-fluorobenzothiazole. This technical guide has been constructed by analyzing data from structurally related benzothiazole derivatives to provide a well-informed projection of its potential biological activities and mechanisms of action for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the benzothiazole class. While this specific molecule remains uncharacterized in terms of its biological effects, the benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of therapeutic properties. Analysis of structurally similar compounds suggests that this compound could exhibit anticancer, antimicrobial, and enzyme inhibitory activities. The presence of the 2-chloro and 4-fluoro substituents is expected to significantly influence its physicochemical properties and biological target interactions. This guide synthesizes the available information on related compounds to propose potential mechanisms of action, relevant experimental protocols for future studies, and predictive signaling pathways.

The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Derivatives of this scaffold have been reported to possess a broad spectrum of activities, including:

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents. The 2-chloro group in the target molecule is a reactive site, often targeted for nucleophilic substitution to generate libraries of 2-amino or 2-thioether benzothiazole derivatives. The 4-fluoro substituent can enhance membrane permeability and metabolic stability, and can participate in hydrogen bonding with biological targets.

Projected Mechanisms of Action Based on Structural Analogs

Given the lack of direct data, the most effective way to predict the mechanism of action of this compound is to examine closely related molecules.

Anticancer Activity

The anticancer activity of benzothiazole derivatives is one of the most extensively studied areas. Several mechanisms have been proposed:

-

Inhibition of Key Kinases: Many benzothiazole derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and PI3K/AKT pathway kinases.[5] The benzothiazole scaffold can act as a scaffold to position substituents that interact with the ATP-binding pocket of these enzymes.

-

Induction of Apoptosis: Some benzothiazoles have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

PARP-2 Inhibition: Certain benzoxazole derivatives, which are isosteres of benzothiazoles, have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair.[6] Given the structural similarities, this represents a potential mechanism for this compound derivatives.

A study on dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM.[5] Another 2-aminobenzothiazole derivative showed antiproliferative activity with IC50 values of 6.43 ± 0.72 µM, 9.62 ± 1.14 µM, and 8.07 ± 1.36 µM against HCT116, A549, and A375 cell lines, respectively.[5]

Table 1: Cytotoxic Activity of Selected Chloro-Substituted Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 71.8 nM | [5] |

| 2-Aminobenzothiazole derivative | HCT116 (Colon carcinoma) | 6.43 ± 0.72 µM | [5] |

| 2-Aminobenzothiazole derivative | A549 (Lung carcinoma) | 9.62 ± 1.14 µM | [5] |

| 2-Aminobenzothiazole derivative | A375 (Melanoma) | 8.07 ± 1.36 µM | [5] |

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The mechanism of action in this context is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For example, some 2-azidobenzothiazoles were found to be effective against E. faecalis and S. aureus with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL.[5]

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, a series of standard in vitro assays can be employed.

In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7]

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform two-fold serial dilutions of this compound in a suitable liquid growth medium in 96-well microtiter plates.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

-

Enzyme Inhibition Assays

To investigate if this compound acts as an enzyme inhibitor, specific assays for relevant targets can be performed.

-

Example: EGFR Kinase Inhibition Assay

-

Reaction Setup: In a 384-well plate, combine the EGFR kinase enzyme, a synthetic peptide substrate, and various concentrations of this compound dissolved in DMSO.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence polarization. The IC50 value for enzyme inhibition can then be determined.[5]

-

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by benzothiazole derivatives and a general workflow for their biological evaluation.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

References

- 1. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Untapped Potential of 2-Chloro-4-fluorobenzothiazole Derivatives: A Technical Guide to Their Predicted Biological Activities

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and fluorine, onto the benzothiazole ring system can significantly modulate the physicochemical properties and biological efficacy of the resulting compounds. This technical guide focuses on the predicted biological activities of 2-Chloro-4-fluorobenzothiazole derivatives. While literature directly investigating this specific substitution pattern is nascent, this document synthesizes data from closely related chloro- and fluoro-substituted benzothiazole analogs to provide a foundational understanding and to highlight the therapeutic potential of this largely unexplored chemical space. The inherent reactivity of the 2-chloro group makes it an excellent handle for introducing diverse functionalities, paving the way for the generation of novel and potent therapeutic agents.

Predicted Biological Activities

Based on the biological evaluation of analogous compounds, this compound derivatives are anticipated to exhibit significant anticancer and antimicrobial activities. The presence of a fluorine atom at the 4-position and a chlorine atom at the 2-position is expected to enhance membrane permeability and binding interactions with biological targets.

Anticancer Activity

Derivatives of 2-chlorobenzothiazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways integral to cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JAK/STAT pathways, and the induction of apoptosis. For instance, certain 2-substituted benzothiazoles have been shown to downregulate EGFR activity and modulate the expression of apoptosis-related genes like Bax and Bcl-xL.[1]

Antimicrobial Activity

Fluorinated benzothiazole derivatives have shown promising activity against various bacterial and fungal strains. The fluorine atom can enhance the antimicrobial potency of the molecule. The mechanism of antibacterial action for some benzothiazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[2]

Quantitative Data on Related Benzothiazole Derivatives

To provide a quantitative perspective, the following tables summarize the biological activities of various chloro- and fluoro-substituted benzothiazole derivatives from published literature. This data serves as a benchmark for the potential efficacy of this compound derivatives.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

| Compound ID/Description | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM (GI₅₀) | [3][4] |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | Human breast cancer (MCF-7, MDA-468) | Nanomolar concentrations | [5] |

| 2-(4-aminophenyl)-benzothiazole (CJM 126) | Estrogen receptor-positive breast carcinoma (MCF-7wt) | Nanomolar concentrations | [5] |

| Fluorine benzothiazole 15 | Leukemia (THP-1) | 0.9 µM (IC₅₀) | [6] |

| Optically active thiourea derivative (IVe) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVf) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVh) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |

| 2-aminobenzothiazole derivative (Vg) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVe) | Human breast cancer (MCF-7) | 15-30 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVf) | Human breast cancer (MCF-7) | 15-30 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVh) | Human breast cancer (MCF-7) | 15-30 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVe) | Human cervical cancer (HeLa) | 33-48 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVf) | Human cervical cancer (HeLa) | 33-48 µM (IC₅₀) | [7] |

| Optically active thiourea derivative (IVh) | Human cervical cancer (HeLa) | 33-48 µM (IC₅₀) | [7] |

Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives

| Compound ID/Description | Microbial Strain | Activity (MIC) | Reference |

| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 µg/mL | [2] |

| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 µg/mL | [2] |

| Benzothiazole derivative (19a) | Enterococcus faecalis | 3.13 µM | [2] |

| Benzothiazole derivative (19b) | Enterococcus faecalis | 3.13 µM | [2] |

| Benzothiazole derivative (107b) | S. cerevisiae | 1.6 µM | [2] |

| Benzothiazole derivative (107d) | S. cerevisiae | 3.13 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are outlines of common protocols used to assess the biological activity of benzothiazole derivatives.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antibacterial Susceptibility Test (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Molecular Pathways and Experimental Workflows

Understanding the mechanisms of action and experimental designs is facilitated by visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway targeted by anticancer benzothiazole derivatives and a general workflow for their synthesis and evaluation.

Caption: Predicted inhibition of EGFR-mediated signaling pathways by this compound derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

While direct experimental data on this compound derivatives remains limited, the extensive research on analogous halogenated benzothiazoles strongly suggests their potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for initiating research into this specific class of compounds. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays. Such studies are crucial to unlock the full therapeutic potential of this underexplored area of medicinal chemistry.

References

- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-Chloro-4-fluorobenzothiazole

For Immediate Release

Shanghai, China – December 24, 2025 – In the dynamic landscape of drug discovery, the benzothiazole scaffold has long been recognized as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Chloro-4-fluorobenzothiazole is emerging as a particularly versatile building block for the development of novel therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The strategic placement of a reactive chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzothiazole ring system endows this molecule with unique chemical properties, making it an ideal starting point for the synthesis of diverse compound libraries. The electron-withdrawing nature of the fluorine atom can enhance the biological activity and metabolic stability of the resulting derivatives, a crucial aspect in modern drug design.[1][2]

Synthesis and Reactivity

The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

A plausible synthetic pathway to this compound itself involves the reaction of 3-fluoroaniline with potassium thiocyanate in the presence of bromine to form 2-amino-4-fluorobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with chlorine. Alternatively, chlorination of 2-mercapto-4-fluorobenzothiazole using reagents like thionyl chloride or sulfuryl chloride presents another viable route.[3][4]

Potential Therapeutic Applications

Derivatives of this compound have shown significant promise in several key therapeutic areas:

Anticancer Agents

The benzothiazole core is a well-established pharmacophore in oncology.[5][6] Fluorinated benzothiazoles, in particular, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][7] The mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways. For instance, derivatives have been shown to act as potent inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are often dysregulated in cancer.[8][9]

dot

References

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]

- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-fluorobenzothiazole: A Versatile Scaffold for Drug Discovery

Disclaimer: The published literature specifically detailing the synthesis, reactivity, and biological applications of 2-Chloro-4-fluorobenzothiazole is limited. This guide provides a comprehensive overview based on the established chemistry of closely related benzothiazole analogs and general principles of medicinal chemistry to infer its properties and potential.

The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid structure and the presence of nitrogen and sulfur heteroatoms offer unique opportunities for molecular interactions with biological targets. The introduction of specific substituents, such as chlorine at the 2-position and fluorine at the 4-position, provides a versatile handle for synthetic chemists to generate diverse libraries of molecules for drug discovery and development. The 2-chloro group acts as a reactive site for nucleophilic substitution, while the fluorine atom can significantly modulate physicochemical properties like lipophilicity and metabolic stability, often enhancing biological activity.[3]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, consolidating the available information on this compound and providing a framework for its synthesis, functionalization, and potential application in medicinal chemistry.

Physicochemical and Spectroscopic Data

While comprehensive experimental data is not widely published, some key physicochemical properties for this compound have been reported.

| Property | Value | Reference |

| CAS Number | 182344-56-5 | [4] |

| Molecular Formula | C₇H₃ClFNS | |

| Molecular Weight | 187.62 g/mol | |

| Boiling Point | 253 °C at 760 mmHg | [4] |

| Density | 1.532 g/cm³ | [4] |

| Flashing Point | 106.8 °C | [4] |

| Vapour Pressure | 0.036 mmHg at 25°C | [4] |

Synthesis and Reactivity

The synthesis of 2-chlorobenzothiazoles is a well-established process in organic chemistry. Typically, these compounds are prepared from the corresponding 2-mercaptobenzothiazole precursors.

Caption: General synthetic pathway for 2-chlorobenzothiazoles.

Experimental Protocol: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole (General Procedure)

This protocol describes a common method for converting 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles using thionyl chloride or sulfuryl chloride.[5][6]

Materials:

-

Substituted 2-mercaptobenzothiazole (1.0 eq)

-

Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂) (1.1 - 2.0 eq)

-

Inert solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

Procedure:

-

To a stirred suspension of the substituted 2-mercaptobenzothiazole in an inert solvent within a round-bottom flask, add the chlorinating agent (thionyl chloride or sulfuryl chloride) dropwise at 0 °C (using an ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water to quench any excess chlorinating agent.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chlorobenzothiazole.

-

Purify the crude product by column chromatography or recrystallization as needed.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-chlorobenzothiazoles in synthetic chemistry lies in the reactivity of the 2-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.

Caption: Key reactivity of 2-chlorobenzothiazoles.

Applications in Medicinal Chemistry and Drug Development

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2] The incorporation of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[3] Consequently, this compound is a promising starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas

Derivatives of the benzothiazole scaffold have shown promise in a variety of therapeutic areas.

| Biological Activity | Examples of Active Scaffolds | Potential Significance |

| Anticancer | Substituted 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity.[1][7][8] | The this compound core can be used to synthesize novel analogs targeting various cancer cell lines. |

| Antimicrobial | Various benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[9] | New derivatives could be developed to combat drug-resistant strains of bacteria and fungi. |

| Anti-inflammatory | Certain benzothiazole compounds have been identified as possessing anti-inflammatory properties. | The scaffold provides a template for designing novel anti-inflammatory agents. |

| Anticonvulsant | Some benzothiazole derivatives have been evaluated for their anticonvulsant activities.[1] | Offers a starting point for the development of new treatments for neurological disorders. |

Drug Discovery and Development Workflow

The development of new drugs from a scaffold like this compound typically follows a structured workflow from initial synthesis to preclinical evaluation.

Caption: Drug discovery workflow using a versatile scaffold.

Conclusion

While direct experimental data on this compound remains scarce in the scientific literature, its chemical structure suggests significant potential as a versatile building block for medicinal chemistry and drug discovery. The reactive 2-chloro position allows for the straightforward synthesis of diverse compound libraries via nucleophilic aromatic substitution. The presence of a fluorine atom is known to confer advantageous properties for drug candidates. By leveraging the extensive research on related benzothiazole derivatives, researchers can strategically design and synthesize novel compounds based on the this compound scaffold for evaluation in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. Further investigation into this specific molecule is warranted to fully elucidate its chemical properties and unlock its potential for the development of new medicines.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 182344-56-5 - iChemical [ichemical.com]

- 5. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]

- 6. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]

- 9. pcbiochemres.com [pcbiochemres.com]

An In-depth Technical Guide on the Discovery and History of 2-Chloro-4-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluorobenzothiazole is a halogenated heterocyclic compound that has emerged as a valuable intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents. This technical guide provides a comprehensive overview of its history, synthesis, and key applications. While a singular "discovery" event for this compound is not prominently documented, its development is rooted in the broader history of benzothiazole chemistry. This document details the probable synthetic pathways, collates its physicochemical properties, and outlines its most significant application to date—as a building block for SARS-CoV-2 main protease (Mpro) inhibitors.

Introduction and Historical Context

The history of this compound is intrinsically linked to the larger family of benzothiazoles, a class of bicyclic compounds known for their diverse biological activities. The core benzothiazole structure has been a scaffold of interest for over a century, with early work focusing on its use in dyes and as vulcanization accelerators. The synthesis of 2-chlorobenzothiazoles, in general, has been established for decades, with a notable method involving the chlorination of 2-mercaptobenzothiazoles using sulfuryl chloride being patented as early as 1949.

The specific compound, this compound (CAS No. 182344-56-5), is a more recent development, likely first synthesized as part of broader efforts in medicinal chemistry to explore the effects of fluorine substitution on biological activity. The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. While its precise first synthesis is not detailed in a landmark publication, its emergence is a logical extension of established synthetic methodologies applied to fluorinated anilines. Its recent prominence is almost entirely due to its utility as a key intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is critical for its identification, purification, and use in further synthetic applications.

| Property | Value |

| CAS Number | 182344-56-5 |

| Molecular Formula | C₇H₃ClFNS |

| Molecular Weight | 187.62 g/mol |

| Boiling Point | 253 °C at 760 mmHg |

| Density | 1.532 g/cm³ |

| Flash Point | 106.8 °C |

| Vapor Pressure | 0.036 mmHg at 25°C |

Note: Spectroscopic data (NMR, IR, Mass Spec) for this specific intermediate is not consistently published in detail. Characterization is typically performed by researchers and confirmed in-house.

Synthesis and Experimental Protocols

The most probable and widely applicable synthesis of this compound proceeds via a two-step process starting from a fluorinated aniline derivative. This pathway involves the formation of a benzothiazole ring followed by chlorination.

Synthetic Pathway Overview

The synthesis begins with the cyclization of a suitable fluoroaniline precursor to form the 2-mercapto-4-fluorobenzothiazole intermediate. This intermediate is then chlorinated to yield the final product.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are representative of the synthesis and are compiled from general methods for benzothiazole formation.

Step 1: Synthesis of 2-Mercapto-4-fluorobenzothiazole

-

Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF, 10 volumes), add potassium ethyl xanthate (1.2 eq.).

-

Heating: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature and dilute with 10 volumes of water.

-

Acidification: Neutralize the mixture with a 1 M HCl solution to a pH of approximately 5. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-mercapto-4-fluorobenzothiazole.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-mercapto-4-fluorobenzothiazole (1.0 eq.) from the previous step in a suitable solvent such as dichloromethane (DCM, 10 volumes).

-

Chlorination: Cool the solution in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC until the intermediate is fully consumed.

-

Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice or by the slow addition of water.

-

Extraction: Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.

Caption: Experimental workflow for the two-step synthesis.

Applications in Drug Development

The primary and most significant application of this compound is as a key building block in the synthesis of potent inhibitors targeting the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.

Role in SARS-CoV-2 Main Protease Inhibitors

The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. Recently developed inhibitors, such as TKB245 and TKB248, incorporate the 4-fluorobenzothiazole moiety.[1][2] In these molecules, the this compound fragment is used to install the 4-fluorobenzothiazole group at a key position (the P1' site) of the inhibitor. This moiety has been shown to be highly effective in blocking SARS-CoV-2 replication in cellular assays.[1][2]

The synthesis of these complex inhibitors involves the nucleophilic substitution of the chlorine atom at the 2-position of this compound with other functionalities to build the final drug molecule. The presence of the fluorine atom on the benzothiazole ring is critical for optimizing the pharmacokinetic profile and binding interactions of the inhibitor with the enzyme.

References

Spectroscopic and Structural Elucidation of 2-Chloro-4-fluorobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-4-fluorobenzothiazole (CAS No. 182344-56-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.8 - 8.0 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-7 |

| ~ 7.4 - 7.6 | ddd | J(H,H) ≈ 8.5, 8.0, J(H,F) ≈ 1.0 | H-6 |

| ~ 7.2 - 7.4 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0 | H-5 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160.0 (d, J(C,F) ≈ 250 Hz) | C-4 |

| ~ 152.0 | C-2 |

| ~ 148.0 (d, J(C,F) ≈ 10 Hz) | C-7a |

| ~ 127.0 (d, J(C,F) ≈ 3 Hz) | C-6 |

| ~ 122.0 (d, J(C,F) ≈ 9 Hz) | C-7 |

| ~ 118.0 (d, J(C,F) ≈ 3 Hz) | C-3a |

| ~ 115.0 (d, J(C,F) ≈ 25 Hz) | C-5 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1610 | Medium | C=N Stretch (benzothiazole ring) |

| 1250 - 1000 | Strong | C-F Stretch |

| ~ 850 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |

| 187/189 | 100 / 33 | [M]⁺ (Molecular Ion) |

| 152 | ~ 40 | [M-Cl]⁺ |

| 125 | ~ 20 | [M-Cl-HCN]⁺ |

Predicted for Electron Ionization (EI) source. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to the sample.

-

Set the temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV). This causes ionization and fragmentation of the molecule.[1][2]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution for chlorine-containing fragments should be carefully examined.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and a potential synthetic pathway for this compound.

References

A Technical Guide to the Solubility and Stability of 2-Chloro-4-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-fluorobenzothiazole, with a specific focus on its solubility and stability. As a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutics[1], a thorough understanding of these parameters is critical for its synthesis, formulation, and handling. This document outlines the expected solubility profile in various organic solvents, discusses key factors influencing its chemical stability, and provides detailed experimental protocols for the quantitative determination of these characteristics. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its core properties can be predicted or are available from chemical suppliers. These properties are foundational to understanding its behavior in various experimental and formulation settings.

| Property | Value | Source |

| CAS Number | 182344-56-5 | [2] |

| Molecular Formula | C₇H₃ClFNS | - |

| Molecular Weight | 187.62 g/mol | - |

| Boiling Point | 253 °C at 760 mmHg | [3] |

| Density | 1.532 g/cm³ | [3] |

| Flash Point | 106.8 °C | [3] |

| Vapor Pressure | 0.036 mmHg at 25°C | [3] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in public literature. However, a qualitative solubility profile can be inferred from the physicochemical characteristics of the benzothiazole scaffold and the influence of its halogen substituents. Benzothiazole derivatives generally show good solubility in organic solvents but have limited aqueous solubility[4]. The presence of chloro and fluoro groups, which are electron-withdrawing, affects the molecule's polarity and may influence its solubility in different solvent systems[4][5].

Experimental verification is crucial to determine precise quantitative solubilities for specific applications.

Table 2.1: Expected Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating the polarizable benzothiazole ring system[4]. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The "like dissolves like" principle suggests good solubility due to the presence of a chlorine atom[4]. |

| Polar Protic | Methanol, Ethanol | Moderate | The nitrogen atom in the benzothiazole ring allows for potential hydrogen bonding, enhancing solubility[4]. |

| Non-polar | Toluene, Hexane | Low | The molecule's overall polarity is likely too high for significant solubility in non-polar solvents[4]. |

| Aqueous | Water, Buffers | Very Low | Heterocyclic aromatic compounds of this nature typically exhibit poor water solubility. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in chemical synthesis and biological assays. The primary factors influencing its stability are pH (hydrolysis), temperature, and light exposure[6].

Table 3.1: Factors Influencing the Stability of this compound

| Factor | Influence on Stability | Potential Degradation Products | Mitigation Strategies |

| pH / Nucleophiles | The chlorine atom at the 2-position is susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water[6]. | 2-Hydroxy-4-fluorobenzothiazole | Use anhydrous solvents; control pH; avoid strong bases and nucleophiles[6]. |

| Temperature | Elevated temperatures can lead to thermal decomposition. While specific data is absent, fluorinated compounds can degrade at high temperatures[7][8][9]. | Undetermined fragmentation products | Store in a cool place; avoid excessive heating in reactions unless specified[6]. |

| Light (UV) | Aromatic halogenated compounds can be susceptible to photodegradation upon exposure to UV light[6][10]. | Undetermined photodegradation products | Store in amber vials or protect from light during storage and reactions[6][10]. |

| Oxidizing Agents | The benzothiazole ring may be susceptible to oxidation. | Oxidized derivatives | Store under an inert atmosphere (e.g., argon, nitrogen) for long-term storage; avoid strong oxidizing agents[6]. |

Logical Diagram of Stability Factors

The following diagram illustrates the key environmental and chemical factors that can impact the stability of the compound.

References

- 1. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 182344-56-5 [amp.chemicalbook.com]

- 3. This compound, CAS No. 182344-56-5 - iChemical [ichemical.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. membranetechnology.org [membranetechnology.org]

- 10. q1scientific.com [q1scientific.com]

An In-depth Technical Guide to 2-Chloro-4-fluorobenzothiazole Derivatives with Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, anticancer activity, and mechanism of action of 2-Chloro-4-fluorobenzothiazole derivatives and related halogenated benzothiazoles. The information is curated to assist researchers and professionals in the field of oncology drug discovery and development.

Introduction

Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzothiazole scaffold is a key component in a number of biologically active molecules and approved drugs.[3] The introduction of halogen substituents, such as chlorine and fluorine, onto the benzothiazole ring can significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced anticancer potency.[4][5]

Specifically, the this compound scaffold presents a promising starting point for the development of novel anticancer agents. The 2-chloro group serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[5] The fluorine atom at the 4-position can improve metabolic stability and cell membrane permeability, desirable properties for drug candidates.[4] This guide will delve into the available data on the anticancer activity of derivatives based on this and analogous scaffolds, their proposed mechanisms of action, and detailed experimental protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of 2-aminobenzothiazole derivatives, which can be precursors to 2-chloro-substituted analogs, often starts from appropriately substituted anilines. A common method involves the reaction of a substituted aniline with thiophosgene to form an isothiocyanate, which is then condensed and cyclized. For instance, optically active 2-aminobenzothiazole derivatives have been synthesized by reacting an optically active amine with thiophosgene to yield isothiocyanates, which are then condensed with 4-fluoro-3-chloro aniline.[6] Further oxidative cyclization can then yield the desired benzothiazole core.[6]

The following is a generalized synthetic protocol for obtaining 2-aminobenzothiazole derivatives, which can be further modified to introduce the 2-chloro substituent.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole Derivatives

-

Isothiocyanate Formation: An optically active amine (1 equivalent) is reacted with thiophosgene (1.1 equivalents) in a suitable solvent such as dichloromethane at 0°C. The reaction is typically stirred for 2-4 hours.

-

Thiourea Formation: The resulting isothiocyanate is then condensed with a substituted aniline, for example, 4-fluoro-3-chloro aniline (1 equivalent), in a solvent like ethanol. The mixture is refluxed for 6-8 hours.

-

Oxidative Cyclization: The formed thiourea derivative is subjected to oxidative cyclization using bromine (1.2 equivalents) in a solvent such as chloroform at room temperature. The reaction progress is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final 2-aminobenzothiazole derivative.[6]

Anticancer Activity of Halogenated Benzothiazole Derivatives

While specific data for this compound derivatives is limited in the public domain, the anticancer activity of analogous chloro- and fluoro-substituted benzothiazoles provides valuable insights into their potential. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, and their potency is expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).

Table 1: In Vitro Anticancer Activity of Chloro-substituted Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [3] |

| Dichlorophenyl-chlorobenzothiazole | Various (9 cell lines) | 0.0718 - 1.60 | [3] |

| 2-Aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [7] |

| 2-Aminobenzothiazole derivative | A549 (Lung) | 9.62 ± 1.14 | [7] |

| 2-Aminobenzothiazole derivative | A375 (Melanoma) | 8.07 ± 1.36 | [7] |

| 7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine | A431 (Skin) & A549 (Lung) | Not specified, but showed activity | [4] |

Table 2: In Vitro Anticancer Activity of Fluoro-substituted Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/GI50 | Reference |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 nM (GI50) | [8] |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | < 1 nM (GI50) | [8] |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | MCF-7 & MDA-468 (Breast) | Nanomolar range | [5] |

| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | Not specified | Not specified | [4] |

Mechanism of Action

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7]

Inhibition of Protein Kinases

A primary mechanism of action for many benzothiazole derivatives is the inhibition of protein kinases, which are crucial for signal transduction pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): Many benzothiazole compounds act as inhibitors of EGFR tyrosine kinase.[7][9] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade that promotes cell growth and proliferation.[7]

-

PI3K/AKT Pathway: This pathway is critical for cell survival, and its aberrant activation is common in many cancers. Some benzothiazole derivatives have been shown to suppress the PI3K/AKT signaling pathway, leading to the induction of apoptosis.[1][9]

-

VEGFR-2: Certain benzothiazole hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Caption: EGFR and PI3K/AKT Signaling Pathway Inhibition.

Induction of Apoptosis

Many benzothiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[9]

Caption: Intrinsic Apoptosis Pathway Induction.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to evaluate the anticancer activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Harvest cancer cells and ensure high viability (>90%).

-

Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzothiazole derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[10]

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.[11]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[10]

-

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC signal indicates Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane (a marker of early apoptosis).

-

PI signal indicates loss of membrane integrity (a marker of late apoptosis and necrosis).

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described above.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: General Experimental Workflow for Anticancer Evaluation.

Conclusion

Derivatives of this compound and related halogenated benzothiazoles represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is accessible, and they exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways such as the EGFR and PI3K/AKT pathways, as well as the induction of apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and develop these compounds as potential cancer therapeutics. Further investigation into the specific structure-activity relationships of this compound derivatives is warranted to optimize their anticancer efficacy and drug-like properties.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]